molecular formula C10H8ClNO2S B6166747 methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate CAS No. 2382965-06-0

methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate

Cat. No.: B6166747
CAS No.: 2382965-06-0
M. Wt: 241.7
InChI Key:
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Description

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate (MBCA) is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in many organic solvents, including ethanol, methanol, and dimethyl sulfoxide (DMSO). MBCA has been used in a variety of research applications, including organic synthesis, biochemical and physiological studies, and in vitro and in vivo experiments.

Scientific Research Applications

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate has been used in a variety of scientific research applications. It has been used in organic synthesis reactions, as a reagent in biochemical and physiological studies, and in in vitro and in vivo experiments. It has also been used to study the mechanism of action of various drugs and compounds, as well as to study the effects of various environmental factors on biochemical and physiological processes.

Mechanism of Action

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate is believed to act as a chelating agent, binding to metal ions and forming complexes that can be used to study the mechanism of action of various drugs and compounds. It has also been used in studies of the biochemical and physiological effects of various environmental factors, such as temperature, light, and pH.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various environmental factors. It has been used to study the effects of temperature, light, and pH on biochemical and physiological processes, as well as to study the effects of various drugs and compounds on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate has several advantages for use in laboratory experiments. It is a colorless, odorless, crystalline solid that is soluble in many organic solvents, making it easy to handle and store. It can also be synthesized easily, with a high yield.
However, there are also some limitations to using this compound in laboratory experiments. It is not particularly stable, and can decompose if exposed to light or heat. It is also a relatively expensive compound, making it cost-prohibitive for some experiments.

Future Directions

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate has been used in a variety of scientific research applications, and there are many potential future directions for its use. It could be used to study the biochemical and physiological effects of various environmental factors, such as temperature, light, and pH. It could also be used to study the mechanism of action of various drugs and compounds, as well as to study the effects of various environmental factors on biochemical and physiological processes. Additionally, this compound could be used to study the effects of various drugs and compounds on biochemical and physiological processes, as well as to study the effects of various environmental factors on biochemical and physiological processes. Finally, this compound could be used to study the effects of various drugs and compounds on cancer cells, as well as to study the effects of various environmental factors on cancer cells.

Synthesis Methods

Methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate can be synthesized via several different methods. The most common method involves the reaction of 2-chloro-1,3-benzothiazole with acetic anhydride in the presence of a base catalyst, such as pyridine or triethylamine. This reaction produces the desired product in a high yield. Other methods of synthesis may include the reaction of 2-chloro-1,3-benzothiazole with acetic acid, or the reaction of 2-chloro-1,3-benzothiazole with an alkyl halide, such as ethyl bromide.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate can be achieved through a three-step process involving the synthesis of 2-chloro-1,3-benzothiazole, followed by the synthesis of methyl 2-acetoxyacetate, and finally the coupling of the two compounds to form the target compound.", "Starting Materials": [ "2-aminobenzenethiol", "phosphorus pentachloride", "acetic anhydride", "sodium acetate", "methyl acetate", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-1,3-benzothiazole", "2-aminobenzenethiol is reacted with phosphorus pentachloride in the presence of a solvent such as chloroform or carbon disulfide to form 2-chloro-1,3-benzothiazole.", "Step 2: Synthesis of methyl 2-acetoxyacetate", "Methyl acetate is reacted with acetic anhydride and sodium acetate in the presence of a catalyst such as sulfuric acid to form methyl 2-acetoxyacetate.", "Step 3: Coupling of 2-chloro-1,3-benzothiazole and methyl 2-acetoxyacetate", "2-chloro-1,3-benzothiazole and methyl 2-acetoxyacetate are reacted in the presence of a base such as sodium hydroxide and a solvent such as methanol to form methyl 2-(2-chloro-1,3-benzothiazol-6-yl)acetate.", "The final product can be isolated and purified through techniques such as filtration, recrystallization, and chromatography." ] }

2382965-06-0

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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